

Spectroscopic Profile of Methyl 1-methylpiperidine-2-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: *Methyl 1-methylpiperidine-2-carboxylate*

Cat. No.: *B168061*

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Introduction

This technical guide provides a comprehensive overview of the key spectroscopic data for **Methyl 1-methylpiperidine-2-carboxylate** (CAS No: 1690-74-0), a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of public domain spectral data for this specific molecule, this document presents a detailed analysis using data from a closely related and well-characterized analogue, Methyl piperidine-2-carboxylate. This information serves as a valuable reference for the structural elucidation and characterization of similar N-methylated piperidine derivatives. The guide details experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents the spectral information in a clear, tabular format for ease of comparison.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for the representative compound, Methyl piperidine-2-carboxylate. These values provide a foundational understanding of the expected spectral characteristics of **Methyl 1-methylpiperidine-2-carboxylate**.

Table 1: ¹H NMR Spectroscopic Data for Methyl piperidine-2-carboxylate

Chemical Shift (δ) ppm	Multiplicity	Assignment
3.70	s	-OCH ₃
3.41 – 3.29	broad m	H-2
3.08 – 2.98	broad m	H-6 (eq)
2.67 – 2.56	broad m	H-6 (ax)
2.06 – 1.93	broad m	H-3 (eq)
1.85 – 1.73	broad m	H-5 (eq)
1.67 – 1.55	broad m	H-4 (ax)
1.54 – 1.32	broad m	H-3 (ax), H-4 (eq), H-5 (ax)

Solvent: CDCl₃, Reference: TMS at 0 ppm[1]

Table 2: ¹³C NMR Spectroscopic Data for Methyl piperidine-2-carboxylate

Chemical Shift (δ) ppm	Assignment
174.16	C=O
57.88	C-2
51.78	-OCH ₃
44.67	C-6
28.47	C-3
24.56	C-5
23.05	C-4

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm[1]

Table 3: Key IR Absorption Bands for a Representative Piperidine Carboxylate Derivative

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2940	Strong	C-H stretch (aliphatic)
~1735	Strong	C=O stretch (ester)
~1170	Strong	C-O stretch (ester)

Note: This is representative data for a piperidine carboxylate derivative. The N-methyl group in the target compound would likely show a C-H stretch around 2780 cm⁻¹.

Table 4: Mass Spectrometry Data for a Representative Piperidine Carboxylate Derivative

m/z	Interpretation
157	[M] ⁺ (for Methyl 1-methylpiperidine-2-carboxylate)
142	[M - CH ₃] ⁺
98	[M - COOCH ₃] ⁺
84	Piperidine ring fragment

Note: This is a predicted fragmentation pattern for **Methyl 1-methylpiperidine-2-carboxylate** based on typical fragmentation of similar structures.

Experimental Protocols

The following sections detail the standardized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v). The solution is then transferred to a 5 mm NMR tube.

^1H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Data acquisition parameters typically include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (typically 16 or 32) are averaged to ensure a good signal-to-noise ratio.

^{13}C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same spectrometer at a frequency of 100 MHz or 125 MHz, respectively. Proton-decoupled spectra are obtained using a spectral width of 200-220 ppm. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the observation of quaternary carbons. A larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm^{-1} . A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

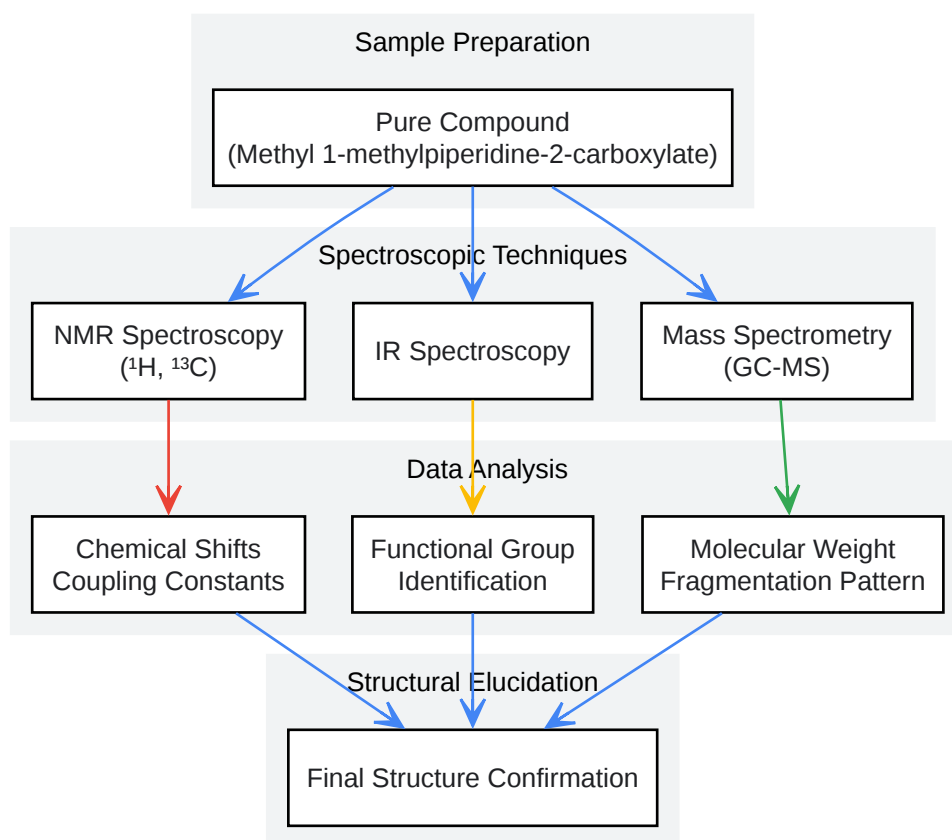
Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system for separation and purification. The GC is equipped with a capillary column suitable for the analysis of volatile and semi-volatile organic compounds. The separated analyte is then ionized using Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer. The mass spectrum is recorded over a mass range of, for example, 40-400 amu.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **Methyl 1-methylpiperidine-2-carboxylate**.



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Spectroscopic analysis workflow.

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References

- 1. rsc.org [rsc.org]
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